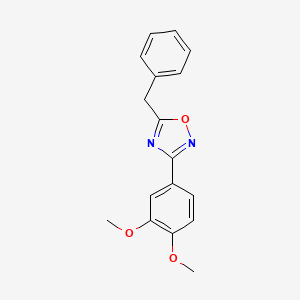

![molecular formula C18H24N4O3 B5566650 (1S*,5R*)-3-(4-morpholinylcarbonyl)-6-(2-pyridinylmethyl)-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5566650.png)

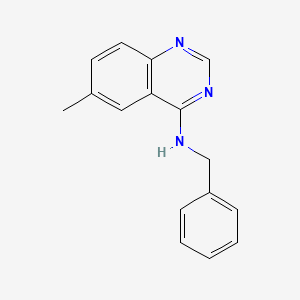

(1S*,5R*)-3-(4-morpholinylcarbonyl)-6-(2-pyridinylmethyl)-3,6-diazabicyclo[3.2.2]nonan-7-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of complex polyheterocyclic compounds, such as the one , often involves sequential combinations and multi-step reactions that yield the target molecule with specific functional groups. For example, the synthesis of similar compounds has been achieved through methods like microwave-assisted one-pot processes, which involve sequential reactions such as Ugi-Zhu/aza Diels-Alder cycloaddition, N-acylation, decarboxylation, and dehydration to achieve the desired structure with a moderate overall yield (Islas-Jácome et al., 2023).

Molecular Structure Analysis

The detailed molecular structure of compounds similar to "(1S*,5R*)-3-(4-morpholinylcarbonyl)-6-(2-pyridinylmethyl)-3,6-diazabicyclo[3.2.2]nonan-7-one" has been elucidated using techniques such as NMR, including 1H, 13C, COSY, and HMQC spectroscopy. These techniques provide insights into the arrangement of atoms and the stereochemistry of the molecule, highlighting the complex interactions and the conformation of the molecular framework (Seilkhanov et al., 2015).

Chemical Reactions and Properties

Compounds with a diazabicyclo[3.2.2]nonane core exhibit a range of chemical behaviors, including the formation of supramolecular inclusion complexes and the ability to engage in a variety of chemical reactions due to the presence of reactive functional groups. The morpholinyl and pyridinylmethyl groups, for instance, may contribute to the compound's reactivity with other chemicals, potentially leading to the formation of complexes or the initiation of reactions that could modify the structure or properties of the molecule (Weber et al., 2001).

Physical Properties Analysis

The physical properties of such complex molecules, including solubility, melting point, and crystalline structure, are closely related to their molecular architecture. The presence of multiple heteroatoms (e.g., nitrogen in the morpholine and pyridine rings) and the bicyclic core structure can influence these properties significantly, affecting the compound's behavior in different physical contexts and its interaction with various solvents (Ullah et al., 2005).

Chemical Properties Analysis

The chemical properties, such as reactivity, stability, and the potential for forming derivatives, are critical for understanding how such compounds can be used in further chemical syntheses or as intermediates in the production of other materials. Studies have shown that similar compounds can undergo reactions like iodolactonization, highlighting the versatility and reactivity of the diazabicyclo[3.2.2]nonane skeleton when it comes to chemical modifications (Ehsan Ullah et al., 2005).

Wissenschaftliche Forschungsanwendungen

Synthesis and Coordination Chemistry

Research by Comba et al. (2016) delves into the synthesis and coordination chemistry of hexadentate picolinic acid-based bispidine ligands. These ligands, featuring similar bicyclic and nitrogen-containing structural elements, exhibit high preorganization for octahedral coordination geometries, particularly suitable for metals with Jahn-Teller labile ground states. The study's findings underscore the ligands' potential in designing metal complexes with specific geometric and electronic properties, which could be relevant for catalysis, magnetic materials, and therapeutic agents (Comba et al., 2016).

Supramolecular Inclusion Complexes

Seilkhanov et al. (2015) explored the structures of supramolecular inclusion complexes of a morpholine-containing compound with cyclodextrins, analyzed through NMR spectroscopy. This study illustrates the ability of cyclodextrins to form host-guest complexes with nitrogen-containing bicyclic compounds, suggesting applications in drug delivery systems and molecular recognition (Seilkhanov et al., 2015).

Stereoselective Synthesis

Chen et al. (2010) reported on the stereoselective synthesis of an active metabolite of a potent PI3 kinase inhibitor, which involves a morpholine moiety and a bicyclic structure. This work highlights the importance of precise stereochemical control in synthesizing biologically active compounds, potentially guiding the development of therapeutics (Chen et al., 2010).

Eigenschaften

IUPAC Name |

(1S,5R)-3-(morpholine-4-carbonyl)-6-(pyridin-2-ylmethyl)-3,6-diazabicyclo[3.2.2]nonan-7-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H24N4O3/c23-17-14-4-5-16(22(17)12-15-3-1-2-6-19-15)13-21(11-14)18(24)20-7-9-25-10-8-20/h1-3,6,14,16H,4-5,7-13H2/t14-,16+/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YXJQVJIFSGIKLY-GOEBONIOSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2CN(CC1C(=O)N2CC3=CC=CC=N3)C(=O)N4CCOCC4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@@H]2CN(C[C@H]1C(=O)N2CC3=CC=CC=N3)C(=O)N4CCOCC4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H24N4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(1S*,5R*)-3-(4-morpholinylcarbonyl)-6-(2-pyridinylmethyl)-3,6-diazabicyclo[3.2.2]nonan-7-one | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(2,4-difluorophenyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B5566573.png)

![8-[(4'-chloro-3-biphenylyl)methyl]-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5566593.png)

![4-[(diethylamino)sulfonyl]-N-(2-thienylmethyl)-2-thiophenecarboxamide](/img/structure/B5566599.png)

![4-[(2-ethoxyphenyl)acetyl]-1-(4-methylphenyl)-2-piperazinone](/img/structure/B5566601.png)

![N-[2-(2-ethyl-1H-imidazol-1-yl)ethyl]-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-4-carboxamide dihydrochloride](/img/structure/B5566627.png)

![3-[(4H-1,2,4-triazol-4-ylimino)methyl]phenyl 4-methylbenzenesulfonate](/img/structure/B5566654.png)

![(1R*,3S*)-N-(2,4-dichlorophenyl)-1,3-dihydroxy-7-azaspiro[3.5]nonane-7-carboxamide](/img/structure/B5566658.png)

![4-{[3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoyl]amino}benzamide](/img/structure/B5566661.png)

![methyl 3-[({[2-(1-cyclohexen-1-yl)ethyl]amino}carbonothioyl)amino]benzoate](/img/structure/B5566677.png)